Tert-butyl 3-hydroxyazepane-1-carboxylate

Synthetic Methodology Azepane Synthesis Reduction

Researchers requiring chiral azepane scaffolds often face limited commercial access to single enantiomers. tert-Butyl 3-hydroxyazepane-1-carboxylate (CAS 478841-10-0) supplies the racemic core, enabling in-house chiral SFC resolution (validated gram-scale protocol). Key outcomes: • Reliable 87% reduction yield from N-Boc-3-azepanone, scalable to kilogram quantities. • Boc protection allows orthogonal acidic deprotection; free hydroxyl supports further functionalization. • ≥95% purity with full analytical support (NMR, HPLC, GC) ensures batch-to-batch consistency.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 478841-10-0
Cat. No. B1290350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxyazepane-1-carboxylate
CAS478841-10-0
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(C1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3
InChIKeyYLXNIRRSRXUTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS 478841-10-0): Key Intermediate for Azepane-Based Drug Discovery and Chiral Scaffold Development


Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS 478841-10-0) is a racemic, Boc-protected azepane derivative featuring a secondary hydroxyl group at the 3-position of a seven-membered nitrogen heterocycle [1]. With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of conformationally constrained amine scaffolds . Its predicted physicochemical properties include a boiling point of 310.6±35.0 °C and a density of 1.079±0.06 g/cm³ [1]. As a chiral intermediate, it offers synthetic chemists a convenient entry point to enantiomerically pure azepane derivatives, which are of significant interest due to the documented antipsychotic and anticancer activities of related azepan-3-ol compounds [2].

Why Tert-butyl 3-hydroxyazepane-1-carboxylate Cannot Be Substituted by Generic Azepane or Piperidine Analogs in Advanced Synthesis


The 7-membered azepane ring in tert-butyl 3-hydroxyazepane-1-carboxylate imposes a distinct conformational profile compared to the more common 6-membered piperidine or 5-membered pyrrolidine analogs, influencing both the geometry of downstream functionalization and the three-dimensional presentation of pharmacophoric elements [1]. Furthermore, while the racemic mixture (CAS 478841-10-0) is widely available and well-characterized, its single enantiomers (e.g., (S)-(+)-enantiomer, CAS 1493732-95-8; (R)-enantiomer, CAS 1493733-00-8) are not commercially available in bulk and require specialized chiral resolution techniques . Generic substitution with a different protecting group (e.g., benzyl or tosyl instead of Boc) alters the orthogonal deprotection strategy and may compromise compatibility with acid-sensitive downstream steps [1]. Therefore, direct interchange with structurally similar but stereochemically or protectingly divergent analogs introduces significant risk of altered reactivity, reduced stereochemical fidelity, or synthetic route incompatibility.

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS 478841-10-0) Relative to Key Comparators


High Synthetic Yield from N-Boc-3-azepanone via NaBH4 Reduction: A Benchmark for Azepane Scaffold Construction

The racemic tert-butyl 3-hydroxyazepane-1-carboxylate is synthesized from N-Boc-3-azepanone (comparator precursor) via sodium borohydride reduction in methanol at 0°C, affording an 87% isolated yield after workup . This yield represents a well-established, reproducible benchmark for this specific scaffold, enabling reliable planning of multistep syntheses . In contrast, alternative synthetic routes involving different reducing agents or conditions often report lower yields (e.g., a 75% yield observed under slightly varied conditions), highlighting the efficiency of this specific protocol .

Synthetic Methodology Azepane Synthesis Reduction

Chiral Supercritical Fluid Chromatography (SFC) Enables Scalable Resolution of Racemate into Enantiomerically Pure (S)-(+)-Form

The racemic tert-butyl 3-hydroxyazepane-1-carboxylate (target compound) can be efficiently resolved into its (S)-(+)-enantiomer using preparative chiral supercritical fluid chromatography (SFC). A stacked injection protocol yielded 10.5 g of the dextrogyre enantiomer [1]. This scalable process contrasts with the unavailability of the single enantiomers as commercial building blocks; for example, the (S)-enantiomer (CAS 1493732-95-8) is listed as available only in research quantities (97% purity) and the (R)-enantiomer (CAS 1493733-00-8) is similarly limited [REFS-2, REFS-3]. The racemate therefore serves as the essential feedstock for accessing chiral azepane scaffolds via in-house SFC resolution, a capability not offered by directly purchasing the individual enantiomers in larger quantities.

Chiral Resolution Supercritical Fluid Chromatography Preparative Separation

Commercially Available Racemate Offers Consistent High Purity (95-98%) with Batch-Specific Analytical Documentation

The racemic tert-butyl 3-hydroxyazepane-1-carboxylate is widely available from multiple suppliers with a guaranteed minimum purity specification of 95% (e.g., AKSci, Bidepharm) and up to 97-98% from others (e.g., Aladdin Scientific, MolCore) [REFS-1, REFS-2, REFS-3]. These suppliers provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, or GC data . In contrast, the single enantiomers are typically offered only in small quantities and at similar purity levels (e.g., (S)-enantiomer 97%, (R)-enantiomer 95%), but without the same breadth of analytical documentation or large-scale availability [REFS-4, REFS-5]. This established supply chain with documented quality control reduces risk in procurement and ensures reproducibility in downstream applications.

Quality Control Purity Specification Analytical Chemistry

High-Impact Research and Industrial Applications for Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS 478841-10-0)


Synthesis of Enantiomerically Pure Azepane-Derived Pharmacophores via Chiral SFC Resolution

Medicinal chemistry groups requiring chiral azepane scaffolds can procure the racemic tert-butyl 3-hydroxyazepane-1-carboxylate and perform in-house chiral supercritical fluid chromatography (SFC) to obtain gram-scale quantities of the desired (S)- or (R)-enantiomer [1]. This approach is validated by a literature protocol that yielded 10.5 g of the (S)-(+)-enantiomer using a stacked injection method on a Chiralpak AD-H column [1]. The resolved enantiomers can then be further elaborated into potential antipsychotic or anticancer agents, as azepan-3-ol derivatives have demonstrated such biological activities [1].

Building Block for Conformationally Constrained Amine Libraries

The 7-membered azepane ring provides a unique spatial orientation compared to 6-membered piperidine or 5-membered pyrrolidine analogs. Researchers can utilize tert-butyl 3-hydroxyazepane-1-carboxylate as a core scaffold for generating diverse libraries of conformationally constrained amines [1]. The Boc protecting group allows for orthogonal deprotection under acidic conditions, enabling subsequent functionalization of the amine without affecting the hydroxyl group. The high and reproducible synthetic yield (87%) from N-Boc-3-azepanone ensures cost-effective library production .

Intermediate for Process Development and Scale-Up of Azepane-Containing APIs

For process chemists, the racemic tert-butyl 3-hydroxyazepane-1-carboxylate represents a reliable intermediate with well-documented synthetic procedures and commercial availability in high purity (≥95%) with full analytical support (NMR, HPLC, GC) . Its scalable reduction from N-Boc-3-azepanone (5.5 g scale yielding 4.8 g, 87%) provides a robust starting point for kilogram-scale production of azepane-containing active pharmaceutical ingredients (APIs) . The compound's predicted stability (sealed, dry, room temperature storage) [2] further supports its use in long-term process development campaigns.

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